AZD6280 - 942436-93-3

AZD6280

Catalog Number: EVT-260479
CAS Number: 942436-93-3
Molecular Formula: C20H22N4O3
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZD6280 has been used in trials studying the basic science of Anxiety.
Future Directions

Developing Novel Imaging Techniques:

The development of novel imaging techniques, such as positron emission tomography (PET) tracers specific for α2/α3-containing GABAA receptors, would significantly enhance our ability to visualize and quantify the occupancy and distribution of AZD6280 in the living brain. [, ] This would allow researchers to directly correlate drug exposure with its pharmacological effects and potentially identify novel therapeutic targets.

Lorazepam

Relevance: Lorazepam serves as a key comparator to AZD6280 in several studies aiming to characterize the pharmacological profile of AZD6280 [, ]. While both compounds demonstrate effects on the central nervous system (CNS) mediated through modulation of GABAA receptors, [] AZD6280 exhibits a potentially more favorable side effect profile compared to lorazepam. This difference is attributed to the distinct subunit selectivity profiles of the two compounds. [] Lorazepam's nonselective action on various GABAA receptor subtypes contributes to a broader range of CNS effects, including sedation, cognitive impairment, and motor incoordination. In contrast, AZD6280, with its higher affinity for α2 and α3 subtypes, demonstrates a more selective pharmacodynamic profile, suggesting a potential for reduced CNS side effects while maintaining anxiolytic efficacy [].

Overview

AZD-6280 is a compound developed as a selective allosteric modulator of gamma-aminobutyric acid type A receptors, specifically targeting the α2 and α3 subtypes. It is part of a broader class of compounds aimed at enhancing GABAergic transmission while minimizing side effects associated with non-selective benzodiazepines. The compound's development reflects ongoing research into pharmacological agents that can selectively modulate neurotransmitter systems for therapeutic benefits without the drawbacks of traditional anxiolytics.

Source

AZD-6280 was identified through structure-activity relationship studies focused on improving the pharmacological profile of earlier compounds, including AZD7325. These efforts were driven by the need for better-targeted therapies in treating anxiety and related disorders, leveraging the unique binding properties of AZD-6280 to specific GABA receptor subtypes .

Classification

AZD-6280 falls under the category of allosteric modulators and more specifically, it is classified as a selective positive allosteric modulator of GABA receptors. This classification highlights its mechanism of action, which enhances receptor activity in response to the natural ligand, GABA, rather than acting as a direct agonist .

Synthesis Analysis

The synthesis of AZD-6280 involves several key steps that utilize specific chemical reactions to construct its molecular framework.

Methods and Technical Details

  1. Starting Materials: The synthesis begins with selected precursors capable of undergoing Favorskii rearrangement, which is essential for forming the core structure of AZD-6280.
  2. Reaction Conditions: The process typically involves controlled temperatures and specific solvents to facilitate the reactions involved. For example, conditions such as temperature regulation and pH control are critical during various stages of synthesis.
  3. Intermediate Formation: Key intermediates are formed through cyclization reactions that involve amide and nitrile functionalities. High-performance liquid chromatography (HPLC) is often employed to monitor these intermediates throughout the synthesis process .
Molecular Structure Analysis

The molecular structure of AZD-6280 can be described in terms of its chemical formula and spatial arrangement.

Structure and Data

  • Chemical Formula: C12_{12}H11_{11}N3_{3}O
  • Molecular Weight: Approximately 215.24 g/mol
  • Structural Features: The compound features a central aromatic system with nitrogen-containing heterocycles that contribute to its binding affinity at GABA receptors.

The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformational dynamics and interaction with biological targets .

Chemical Reactions Analysis

AZD-6280 participates in various chemical reactions that are crucial for its synthesis and potential metabolic pathways.

Reactions and Technical Details

  1. Cyclization Reactions: The formation of AZD-6280 involves intramolecular cyclization processes that yield the desired heterocyclic structures.
  2. Hydrolysis and Acylation: These reactions are employed to modify functional groups within the molecule, enhancing its pharmacological properties.
  3. Analytical Techniques: Techniques such as mass spectrometry and HPLC are utilized to confirm the identity and purity of AZD-6280 throughout its synthesis .
Mechanism of Action

AZD-6280 exerts its effects primarily through modulation of GABA type A receptors.

Process and Data

  1. Receptor Binding: Upon administration, AZD-6280 binds selectively to α2 and α3 subunits of GABA receptors, enhancing their response to GABA.
  2. Allosteric Modulation: This binding does not activate the receptor directly but increases the efficacy of GABA when it binds, leading to enhanced inhibitory neurotransmission.
  3. Physiological Effects: The modulation results in anxiolytic effects with reduced sedative side effects compared to non-selective benzodiazepines, making it a promising candidate for treating anxiety disorders .
Physical and Chemical Properties Analysis

The physical and chemical properties of AZD-6280 are essential for understanding its behavior in biological systems.

Physical and Chemical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability studies indicate that AZD-6280 maintains integrity under various storage conditions but should be protected from light.

These properties influence formulation strategies for drug delivery and efficacy in therapeutic applications .

Applications

AZD-6280 has significant potential in scientific research and clinical applications.

Scientific Uses

  1. Anxiolytic Development: As a selective modulator, AZD-6280 is being investigated for its potential use in treating anxiety disorders with fewer side effects than traditional therapies.
  2. Neuroscience Research: The compound serves as a valuable tool for studying GABA receptor function and neurotransmission dynamics within the central nervous system.
  3. Pharmacological Studies: Ongoing research aims to explore its effects on various neurological conditions, potentially expanding its application beyond anxiety treatment .
Introduction to GABA<sub>A</sub> Receptor Modulation in Anxiety Disorders

Neuropharmacological Basis of Anxiety and GABAA Receptor Subtype Selectivity

Gamma-aminobutyric acid type A (GABAA) receptors are ligand-gated chloride channels that mediate rapid inhibitory neurotransmission in the central nervous system. These receptors are pentameric structures formed from 19 possible subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π), creating extraordinary heterogeneity [5]. This molecular diversity underpins functional specialization:

  • Synaptic vs. Extrasynaptic Localization: Synaptic receptors (e.g., α1-3βγ2) mediate phasic inhibition, while extrasynaptic receptors (e.g., α4βδ, α5βγ2) generate tonic inhibition [5].
  • Subtype-Specific Pharmacology: Benzodiazepines exert effects via α/γ subunit interfaces, with α1 subunits linked to sedation (sedation) and α2/α3 subunits to anxiolysis (anxiolysis) [2] [7].

Genetic studies demonstrate that α1-subunit point mutations abolish the sedative effects of diazepam, while α2-subunit mutations eliminate its anxiolytic properties [2]. This subunit segregation provides the foundation for targeted drug design.

Table 1: GABAA Receptor Subunit Distribution and Functions

SubunitPrimary LocalizationPharmacological RoleAssociated Effects
α1Widespread (Cortex, Thalamus)High-affinity BZ siteSedation, Cognitive impairment
α2Limbic regions (Amygdala, Hippocampus)Moderate BZ efficacyAnxiolysis, Muscle relaxation
α3Monoaminergic neurons (Raphe nuclei)Low BZ efficacyAnxiolysis, Antidepressant
α5HippocampusInverse agonismCognitive modulation

Rationale for Developing α2/α3-Subunit-Selective Modulators

Traditional benzodiazepines (e.g., diazepam) non-selectively enhance GABAergic signaling at all α1-3,5-containing receptors, leading to dose-limiting sedation and cognitive impairment via α1 activation [2] [7]. This limitation drove research into α2/α3-selective compounds with three key design strategies:

  • Binding Selectivity: Early candidates (e.g., L-838417) achieved 12-fold α3/α1 selectivity but insufficient clinical differentiation [2].
  • Efficacy Selectivity: Compounds with higher intrinsic activity at α2/α3 vs. α1 (e.g., TPA023, AZD6280) even with moderate binding affinity [2].
  • Structural Innovation: Scaffold optimization from triazolophthalazines to imidazopyridines (TPA023B) and fluoroimidazopyridines (TP003) improved subtype specificity [2].

Preclinical evidence confirms that α2/α3-selective modulators reduce anxiety-like behaviors in rodents without impairing motor function or cognition—effects blocked by flumazenil, confirming benzodiazepine-site mediation [7].

Table 2: Key α2/α3-Selective GABAA Modulators in Development

CompoundChemical ClassSelectivity ProfileDevelopment Status
L-838417TriazolopyridazinePartial agonist: α2/α3 > α1/α5Preclinical tool
TPA023Imidazotriazineα2/α3 partial agonist; α1/α5 antagonistPhase 2 (Discontinued)
MRK-409Imidazopyridineα2/α3 efficacy selectivityPhase 1 (Sedation issues)
AZD6280Cinnoline carboxamidePartial agonist: α2/α3 >> α1Phase 1 completed
KRM-II-81ImidazopyrimidineHigh α2/α3 efficacyPreclinical

AZD-6280 in the Context of Second-Generation Anxiolytic Drug Development

AZD6280 (4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide; CAS 942436-93-3) exemplifies the "anxioselective" modulator paradigm. Its molecular structure (C₂₀H₂₂N₄O₃, MW 366.41) enables preferential binding at α2/α3 subunits, acting as a partial positive allosteric modulator with minimal α1 efficacy [1] [8]. Key advancements include:

  • Pharmacodynamic Selectivity: In a double-blind human trial, 40 mg AZD6280 reduced saccadic peak velocity (SPV, an anxiolysis biomarker) by −50.0 deg/s versus −62.9 deg/s for lorazepam. Crucially, AZD6280 showed markedly less impairment than lorazepam in adaptive tracking, body sway, and cognitive tests (one-card learning), indicating reduced neurotoxicity [3].
  • EEG Signature: AZD6280 induced a distinct electroencephalography profile compared to lorazepam, consistent with α1-sparing effects [3].
  • Metabolic Pathways: Rat studies identified 28 metabolites via hepatic biotransformation (hydroxylation, demethylation), with primary excretion via feces [4]. Human data suggests similar pathways but requires further characterization.

Clinical development included five Phase 1 trials (NCT00720421, NCT00681746, etc.) assessing tolerability and pharmacodynamics in healthy volunteers and anxiety patients [8] [10]. Though development stalled after Phase 1, AZD6280 validated the feasibility of α2/α3-selective modulation as a template for successors like KRM-II-81 in pain/anxiety pipelines [7].

Table 3: AZD-6280 Core Identifiers

PropertyIdentifier
IUPAC Name4-Amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide
CAS Registry942436-93-3
Molecular FormulaC₂₀H₂₂N₄O₃
Molecular Weight366.41 g/mol
Key Pharmacological ActionGABAA α2/α3 partial positive allosteric modulator

Properties

CAS Number

942436-93-3

Product Name

AZD-6280

IUPAC Name

4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide

Molecular Formula

C20H22N4O3

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C20H22N4O3/c1-4-10-22-20(25)19-17(21)14-7-5-6-13(18(14)23-24-19)15-11-12(26-2)8-9-16(15)27-3/h5-9,11H,4,10H2,1-3H3,(H2,21,23)(H,22,25)

InChI Key

NVWCZRPXYVDQEE-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

4-amino-8-(2,5-dimethoxyphenyl)-N-propylcinnoline-3-carboxamide
AZD6280

Canonical SMILES

CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC(=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.